2-[[3-(2,2-Difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetic acid
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Overview
Description
2-[[3-(2,2-Difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a difluoroethoxy group and an aminoacetic acid moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(2,2-Difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the alkylation of 3-(2,2-difluoroethoxy)-1-ethylpyrazole with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[3-(2,2-Difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The difluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[3-(2,2-Difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[3-(2,2-Difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[[3-(2,2-Difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetic acid
- 2-[[3-(2,2-Difluoroethoxy)-1-ethylpyrazol-4-yl]amino]propionic acid
- 2-[[3-(2,2-Difluoroethoxy)-1-ethylpyrazol-4-yl]amino]butyric acid
Uniqueness
2-[[3-(2,2-Difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethoxy group enhances its stability and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3O3/c1-2-14-4-6(12-3-8(15)16)9(13-14)17-5-7(10)11/h4,7,12H,2-3,5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDISZGJALOKPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC(F)F)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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